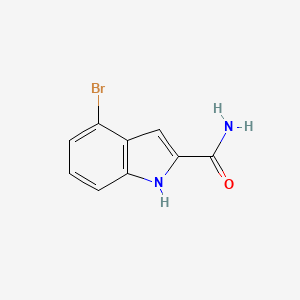

4-bromo-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDSQMKXKAUVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-73-1 | |

| Record name | 4-bromo-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to Solubilizing 4-bromo-1H-indole-2-carboxamide

[1]

Executive Summary

4-bromo-1H-indole-2-carboxamide is a critical fragment in medicinal chemistry, often utilized as a scaffold for kinase inhibitors, allosteric modulators, and antiviral agents.[1][2] Its physicochemical profile is dominated by the lipophilic bromine substituent at the C4 position and the rigid, planar indole-carboxamide core.[1]

This guide addresses the primary challenge working with this compound: high crystallinity and low aqueous solubility. While highly soluble in polar aprotic solvents (DMSO), the compound is prone to rapid precipitation ("crashing out") upon dilution into aqueous media.[1] This document details the protocols required to generate stable stock solutions and reproducible biological assay data.

Part 1: Physicochemical Profile & Solubility Logic

To solubilize this compound effectively, one must understand the forces opposing dissolution.[1]

The Structural Challenge

-

Bromine (C4): The bromine atom is large and lipophilic.[1] It significantly increases the partition coefficient (LogP) compared to the unsubstituted indole, driving the molecule to partition into membranes or precipitate rather than stay in the aqueous phase.[1]

-

Carboxamide (C2): This group acts as both a hydrogen bond donor and acceptor.[1] In the solid state, these amides form strong intermolecular networks (high lattice energy), making the crystal difficult to break apart.[1]

-

Indole NH: A weak hydrogen bond donor that further stabilizes the crystal lattice.[1]

Solubility Data Summary

Note: Values below are derived from structure-activity relationship (SAR) data of the indole-2-carboxamide scaffold [1, 2].

| Solvent System | Estimated Solubility | Solubility Rating | Notes |

| DMSO (100%) | 50 – 100 mM | High | Preferred solvent for stock solutions.[1] |

| Ethanol (100%) | 10 – 25 mM | Moderate | Suitable, but evaporation can alter concentration over time.[1] |

| Water (pH 7.4) | < 50 µM (< 0.01 mg/mL) | Very Low | Critical Risk: Microprecipitation occurs virtually instantly above this limit.[1] |

| PBS + 5% DMSO | ~100 µM | Low | Metastable; requires rapid mixing to achieve.[1] |

Part 2: Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock.

Materials:

Step-by-Step Procedure:

-

Weighing: Weigh approximately 12 mg of the solid compound into a tared amber vial. Record the exact mass (e.g., 12.4 mg).

-

Calculation:

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (approx. 1.04 mL for 12.4 mg) to the vial.[1]

-

Dissolution:

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: Stable for >6 months if kept anhydrous.[1]

-

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Objective: Dilute the stock into assay media (e.g., cell culture media or kinase buffer) without causing precipitation.[1] The Problem: Direct addition of 100% DMSO stock to water often causes a local "shock" precipitation at the injection site.[1]

The Solution: Serial Dilution Strategy

-

Prepare Intermediate Stock (100x): Dilute the 50 mM Master Stock 1:10 in DMSO to create a 5 mM Working Stock .

-

Rapid Dispersion:

-

Validation (Nephelometry): Before adding to cells/protein, shine a laser pointer through the tube.[1] If a beam path is visible (Tyndall effect), microprecipitation has occurred.[1] Spin down or filter if necessary, though this alters the final concentration.[1]

Part 3: Visualization of Workflows

Diagram 1: Solubilization & Stability Pathway

This diagram illustrates the thermodynamic states of the compound during the solubilization process, highlighting the danger zones for precipitation.[1]

Caption: Figure 1. Solubilization pathway.[1] Direct dilution of high-concentration stocks into water risks immediate precipitation (red dashed line).[1] Stepwise dilution (yellow node) is recommended.[1]

Diagram 2: Serial Dilution Protocol (Assay Prep)

A visual guide for preparing a dose-response curve while maintaining constant DMSO concentration.[1]

Caption: Figure 2. Correct dilution strategy. Serial dilutions should be performed in 100% DMSO first (Phase 1), followed by a single transfer to media (Phase 2) to ensure consistent solvent concentration.[1]

Part 4: Troubleshooting & Validation (Self-Validating Systems)

In drug discovery, "soluble" is not a binary state; it is a kinetic variable.[1] Use these checks to validate your solution.

The "Tyndall" Check (Visual)[1]

-

Method: In a darkened room, shine a laser pointer (red or green) through your final aqueous dilution.[1]

-

Interpretation:

The "Centrifuge" Check (Quantitative)

References

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. Source: ACS Bio & Med Chem Au (2025). Context: Details the solubility profile of indole-2-carboxamide derivatives, noting kinetic solubility limits at pH 7.4. [1][2]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides. Source: Journal of Medicinal Chemistry (2025). Context: Discusses the structure-property relationships (SPR) of the scaffold, highlighting the impact of lipophilic substitutions (like Bromine) on aqueous solubility. [1]

-

PubChem Compound Summary: 4-bromo-1H-indole. Source: National Center for Biotechnology Information (2025). Context:[1] Provides core physicochemical data (LogP, H-bond donor counts) for the parent scaffold used to estimate solubility parameters.

-

BenchChem Protocol: Preparation of Stock Solutions. Source: BenchChem Application Notes. Context: Standard industry protocols for handling hydrophobic fragments in DMSO.[1]

The Role of 4-Bromo-1H-indole-2-carboxamide in Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Indole Scaffold and the Significance of the 4-Bromo-1H-indole-2-carboxamide Core

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs, exhibiting a vast array of biological activities. Its unique electronic properties and ability to form crucial hydrogen bonds allow it to interact with a multitude of biological targets. Within this diverse family, the indole-2-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents.[1][2] The strategic placement of a carboxamide group at the 2-position of the indole ring enhances molecular flexibility and provides key hydrogen bonding opportunities, which can significantly improve target affinity and pharmacokinetic profiles.[1]

This technical guide focuses on the specific role and potential of This compound and its derivatives in drug discovery. The introduction of a bromine atom at the 4-position of the indole ring is not a trivial modification. Halogen atoms, particularly bromine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions through halogen bonding. This strategic bromination can lead to enhanced potency and selectivity for various biological targets. This document will provide an in-depth exploration of the synthesis, known biological activities, and therapeutic potential of this important chemical entity, grounded in experimental evidence and established scientific principles.

Synthetic Pathways to this compound

The synthesis of the this compound core typically begins with the commercially available 4-bromoindole or its corresponding carboxylic acid derivative, 4-bromo-1H-indole-2-carboxylic acid.[3][4][5] The general and most common approach involves the coupling of the carboxylic acid with a desired amine, a fundamental reaction in medicinal chemistry.

Core Synthesis Protocol: Amide Coupling

A reliable method for synthesizing this compound derivatives involves the activation of the carboxylic acid group of 4-bromo-1H-indole-2-carboxylic acid, followed by nucleophilic attack from a primary or secondary amine.

Step-by-Step Methodology:

-

Starting Material: Begin with 4-bromo-1H-indole-2-carboxylic acid.[4][5]

-

Solvent Selection: Dissolve the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent: Introduce a peptide coupling reagent. Common choices include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), HATU, or EDCI with an additive like HOBt. The choice of coupling agent is critical to ensure high yield and minimize side reactions. The causality behind using these reagents lies in their ability to form a highly reactive activated ester intermediate, which is more susceptible to aminolysis than the free carboxylic acid.

-

Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproducts of the reaction and facilitate the deprotonation of the amine.

-

Amine Addition: Introduce the desired amine component to the reaction mixture. This amine will ultimately form the "R" group of the final carboxamide.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble impurities. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound derivative.

Caption: General workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Biological Activity

The this compound scaffold is a versatile template for designing molecules with a wide range of therapeutic applications. The strategic placement of the bromine atom often enhances potency and modulates the pharmacological profile.

Anticancer Activity

Indole-2-carboxamides are a promising class of compounds in anticancer drug discovery.[1] They have been shown to interact with multiple oncogenic targets.[1] While specific studies on this compound are part of broader research, the principles derived from related bromo-indole carboxamides are highly relevant.

-

Mechanism of Action: Many indole-2-carboxamide derivatives exert their antiproliferative effects by inducing apoptosis.[6] Mechanistic studies on related compounds have identified dual inhibition of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) as a viable strategy.[6] The intrinsic apoptotic pathway is often triggered, as evidenced by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic Bcl-2, and the activation of caspases and cytochrome C release.[6]

Caption: Potential anticancer mechanism of indole-2-carboxamide derivatives.

-

Structure-Activity Relationship (SAR): Studies on related 5-bromo and other halogenated indole-2-carboxamides show that the position and nature of the halogen are critical for activity. For instance, in a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, potent antibacterial activity was observed, highlighting the positive contribution of the bromo substituent.[7] It is plausible that the 4-bromo substitution would similarly enhance anticancer potency by increasing lipophilicity, thereby improving cell membrane permeability, and by participating in halogen bonding with the target protein.

Antitubercular and Antimicrobial Activity

One of the most well-documented applications of indole-2-carboxamides is in the treatment of tuberculosis (TB).[8][9] Several compounds from this class have shown exceptional activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[9]

-

Mechanism of Action: The primary target of antitubercular indole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3).[9][10] MmpL3 is an essential transporter responsible for shuttling mycolic acids, a critical component of the mycobacterial cell wall, from the cytoplasm to the periplasm.[9][10] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

-

Role of Bromine Substitution: Research has explicitly shown that halogen substitution on the indole ring can dramatically improve anti-TB activity. For example, the presence of a single bromo group at the 6-position of an indole-2-carboxamide led to a tenfold increase in activity compared to the unsubstituted analogue.[8] This potentiation is attributed to increased lipophilicity, which facilitates diffusion through the lipid-rich mycobacterial cell wall to reach the MmpL3 target.[8] While direct data for the 4-bromo isomer is less prevalent in the initial findings, this strong evidence for other bromo-isomers strongly suggests that this compound derivatives are highly promising candidates for antitubercular drug development.

| Compound/Derivative | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |

| 6-Bromo-indole-2-carboxamide derivative | M. tuberculosis H37Rv | MIC = 0.62 µM | [8] |

| 5-Bromo-indole-2-carboxamide derivatives | K. pneumoniae, E. coli, etc. | MIC = 0.35–1.25 µg/mL | [7] |

| N-substituted indole-2-carboxamides | K-562 (Leukemia) | IC50 = 0.33 µM | [1] |

| Indole-2-carboxamide derivative (5e) | MCF-7 (Breast Cancer) | GI50 = 0.95 µM | [6] |

Table 1: Representative biological activities of bromo-substituted and other indole-2-carboxamide derivatives.

Future Directions and Conclusion

The this compound scaffold represents a valuable and versatile starting point for medicinal chemistry campaigns. The foundational role of the indole-2-carboxamide core, combined with the potency-enhancing properties of the 4-bromo substituent, makes it an attractive candidate for the development of novel therapeutics.

Key Takeaways:

-

Synthetically Accessible: The core structure can be readily synthesized via standard amide coupling protocols from 4-bromo-1H-indole-2-carboxylic acid.

-

Proven Pharmacophore: The broader indole-2-carboxamide class has demonstrated potent activity against cancer and tuberculosis.

-

Strategic Substitution: The 4-bromo substituent is predicted to enhance biological activity through increased lipophilicity and potential for halogen bonding, a hypothesis supported by data from other bromo-isomers.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. By varying the amine substituent, researchers can fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles for specific targets, such as MmpL3 in M. tuberculosis or kinases like EGFR and CDK2 in cancer cells. The integration of synthetic chemistry, biological screening, and computational modeling will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

- Al-Balas, Q., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.

- de Souza, M. V. N., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC.

- Rao, S. P. S., et al. (2019). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. PubMed.

- Singh, S., et al. (n.d.). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Methyl 4-bromo-1H-indole-2-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..

- PubChem. (n.d.). 4-bromo-1H-indole-2-carboxylic acid. PubChem.

- Al-Suhaimi, E. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.

- J&K Scientific. (n.d.). 4-Bromo-1H-indole-2-carboxylic acid | 16732-64-2. J&K Scientific.

- Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.

- Patil, S. S., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications.

Sources

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 9. The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-indole-2-carboxamide: pKa Determination and Stability Profiling

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-bromo-1H-indole-2-carboxamide, a compound of interest in contemporary drug discovery and development. We delve into the theoretical and practical aspects of determining its acid dissociation constants (pKa) and assessing its chemical stability under various stress conditions. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols. We will explore the electronic interplay of the indole nucleus, the bromo-substituent, and the carboxamide moiety, and how these features dictate the molecule's physicochemical behavior. Detailed methodologies for pKa determination via potentiometric titration and UV-Vis spectrophotometry are presented, alongside a systematic approach to forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure. The introduction of a bromine atom at the 4-position and a carboxamide group at the 2-position of the indole ring, as in this compound, creates a molecule with a distinct electronic and steric profile. The bromine substituent, being electronegative, can significantly influence the electron density of the indole ring, thereby affecting its reactivity and biological interactions.[2][3] The 2-carboxamide group introduces hydrogen bonding capabilities and a potential site for ionization.

A thorough understanding of the pKa values and stability of this molecule is paramount for its successful development as a therapeutic agent. pKa values govern a molecule's solubility, membrane permeability, and binding to biological targets, while its stability profile dictates its shelf-life, formulation requirements, and potential degradation pathways.[4] This guide will provide the necessary theoretical background and experimental protocols to empower researchers in their investigation of this compound.

Theoretical Considerations for pKa Values

This compound possesses two primary ionizable protons: the N-H of the indole ring and the N-H of the primary carboxamide.

-

Indole N-H Acidity: The indole N-H is weakly acidic. In an aqueous solution, the pKa of the indole N-H is approximately 16.2.[5] However, this value is highly sensitive to substituents on the indole ring. The electron-withdrawing nature of the bromine atom at the 4-position and the carboxamide group at the 2-position is expected to increase the acidity of the indole N-H, thus lowering its pKa value.

-

Carboxamide N-H Acidity: Primary amides are generally very weak acids, with pKa values for the N-H protons typically in the range of 18-22.[6] The acidity of the carboxamide protons in this compound is also influenced by the electron-withdrawing indole ring and the bromo-substituent.

Due to these factors, we can predict that the most relevant pKa value for this compound in a physiological pH range will be that of the indole N-H. Computational tools can provide initial estimates for the pKa values of novel compounds.[8][9][10][11][12]

Predicted pKa Values

For the purpose of this guide, we will use hypothetical predicted pKa values to illustrate the experimental design and data analysis.

| Ionizable Group | Predicted pKa (Aqueous) | Rationale |

| Indole N-H | ~15.5 | The electron-withdrawing effects of the 4-bromo and 2-carboxamide groups are expected to increase the acidity of the indole N-H compared to unsubstituted indole (pKa ~16.2). |

| Carboxamide N-H | >17 | Generally, amides are very weak acids. While the substituted indole ring is electron-withdrawing, the pKa is expected to remain outside the typical aqueous pH range for significant ionization. Benzamide has a pKa of approximately 13 in water.[13][14] |

Experimental Determination of pKa Values

The experimental determination of pKa is crucial for confirming theoretical predictions.[15] The choice of method depends on the compound's solubility and spectral properties.

Potentiometric Titration

This classic method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH. It is suitable for compounds with sufficient solubility in water or a co-solvent system.

Protocol:

-

Sample Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water with a minimal amount of co-solvent like DMSO or ethanol to ensure solubility).

-

Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a derivative plot (dpH/dV vs. V) can be used to identify the equivalence point.

UV-Vis Spectrophotometry

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and is particularly useful for poorly soluble compounds.[16]

Protocol:

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 13 to 17 for the indole N-H).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

-

Spectral Measurement: Record the UV-Vis spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[17]

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[18][19][20] These studies help in the development of stability-indicating analytical methods and inform formulation and packaging decisions.[21]

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound from its degradation products.[22][23]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm and 280 nm) and/or MS detection for peak identification.

Stress Conditions

The following are standard stress conditions applied in forced degradation studies, based on ICH guidelines.[18] The goal is to achieve 5-20% degradation of the drug substance.[18]

Hydrolysis is a common degradation pathway for compounds with labile functional groups like amides.[24][25]

Protocol:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24 hours.[18]

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 8 hours. Amides can be susceptible to base-catalyzed hydrolysis.[25]

-

Neutral Hydrolysis: Dissolve the compound in water. Incubate at 60°C for 7 days.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

Causality: The carboxamide group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 4-bromo-1H-indole-2-carboxylic acid and ammonia.[24][25] The rate of hydrolysis is expected to be faster under basic conditions.

The electron-rich indole nucleus is prone to oxidation.

Protocol:

-

Sample Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Incubation: Store at room temperature for 24 hours.

-

Sample Analysis: Analyze by HPLC at appropriate time intervals.

Causality: Oxidation can lead to the formation of various oxygenated derivatives of the indole ring.

This assesses the stability of the compound at elevated temperatures.[19]

Protocol:

-

Sample Preparation: Store the solid compound in a controlled temperature oven at 80°C.

-

Incubation: Maintain for 7 days.

-

Sample Analysis: At specified time points, dissolve a portion of the solid and analyze by HPLC.

Causality: High temperatures can provide the energy needed for various degradation reactions, including potential decarboxylation if the amide were to hydrolyze to the corresponding carboxylic acid.

Compounds with aromatic and halogenated systems can be susceptible to photodegradation.[19]

Protocol:

-

Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Incubation: Expose for a specified duration (e.g., until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is achieved).

-

Sample Analysis: Analyze the samples by HPLC. A dark control should be run in parallel.

Causality: The bromoindole moiety may be susceptible to photolytic cleavage of the carbon-bromine bond, leading to debromination.[26]

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C, 24h | 8% | 4-bromo-1H-indole-2-carboxylic acid |

| 0.1 M NaOH, 60°C, 8h | 15% | 4-bromo-1H-indole-2-carboxylic acid |

| 3% H₂O₂, RT, 24h | 12% | Oxidized indole derivatives (e.g., hydroxylated or ring-opened products) |

| 80°C (solid), 7 days | <2% | Minor unidentified impurities |

| Photolytic (ICH Q1B) | 6% | 1H-indole-2-carboxamide (debrominated product) |

Visualizations

Chemical Structure and Ionization

Caption: Predicted primary ionization equilibrium of this compound.

Proposed Degradation Pathway: Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Experimental Workflow for Stability Studies

Caption: Workflow for forced degradation studies.

Conclusion

This guide has outlined the critical importance of pKa and stability analysis for this compound in the context of drug development. We have provided a theoretical framework for predicting its ionization behavior and degradation susceptibility, supported by detailed, actionable experimental protocols. The interplay of the indole core, the bromo-substituent, and the carboxamide functional group presents a unique physicochemical profile that necessitates careful and systematic characterization. By following the methodologies described herein, researchers can generate the robust data required to advance our understanding of this promising molecule and facilitate its journey through the drug development pipeline.

References

-

ACD/pKa Acid Dissociation Constant Calculator. ACD/Labs. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

-

Forced Degradation Studies for Stability. Nelson Labs. [Link]

-

Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Brominated Indoles Definition. Fiveable. [Link]

-

MoKa - pKa modelling. Molecular Discovery. [Link]

-

pKalc. CompuDrug. [Link]

-

Synthesis and Chemistry of Indole. Unknown Source. [Link]

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]

-

Rowan's Free Online pKa Calculator. Rowan. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Macro-pKa. Schrödinger. [Link]

-

Condensation and Hydrolysis Reactions (M12Q6). CHEM 104: Working Copy. [Link]

-

Amide. Wikipedia. [Link]

-

Indole. Wikipedia. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

-

Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]

-

Benzamide. Wikipedia. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

pKa values. Unknown Source. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. mdpi.com [mdpi.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. ochemtutor.com [ochemtutor.com]

- 7. safrole.com [safrole.com]

- 8. acdlabs.com [acdlabs.com]

- 9. MoKa - pKa modelling [moldiscovery.com]

- 10. pKalc | www.compudrug.com [compudrug.com]

- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 12. schrodinger.com [schrodinger.com]

- 13. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]

- 14. Benzamide - Wikipedia [en.wikipedia.org]

- 15. acdlabs.com [acdlabs.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ulm.edu [ulm.edu]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. onyxipca.com [onyxipca.com]

- 22. sepscience.com [sepscience.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Condensation and Hydrolysis Reactions (M12Q6) – CHEM 104: Working Copy [wisc.pb.unizin.org]

- 25. Amide - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: 4-Bromo-1H-indole-2-carboxamide as a Versatile Suzuki Coupling Partner

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The ability to functionalize the indole ring at specific positions is therefore of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-1H-indole-2-carboxamide as a key building block in Suzuki coupling reactions, enabling the synthesis of diverse 4-aryl-1H-indole-2-carboxamides.

Why this compound? A Rationale for its Application

The strategic placement of the bromine atom at the 4-position of the indole ring, combined with the carboxamide functionality at the 2-position, makes this molecule a highly valuable and versatile substrate for several reasons:

-

Orthogonal Reactivity: The C-Br bond at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, while the carboxamide at C2 and the indole N-H offer sites for further derivatization. This allows for a modular and convergent approach to complex molecule synthesis.

-

Modulation of Physicochemical Properties: Arylation at the 4-position can significantly influence the electronic and steric properties of the indole core, which can be crucial for tuning the binding affinity and pharmacokinetic profile of a drug candidate.

-

Bioisosteric Replacement: The carboxamide group is a common pharmacophore, and its presence provides a handle for hydrogen bonding interactions with biological targets.

This guide will first detail a reliable synthetic route to this compound, followed by a comprehensive, step-by-step protocol for its successful application in Suzuki-Miyaura cross-coupling reactions.

PART 1: Synthesis of this compound

A robust synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 4-bromo-1H-indole-2-carboxylic acid. This involves an initial esterification followed by amidation.

Step 1: Esterification of 4-Bromo-1H-indole-2-carboxylic acid

The carboxylic acid is first converted to its methyl ester to facilitate purification and subsequent amidation.

Protocol 1: Synthesis of Methyl 4-bromo-1H-indole-2-carboxylate

-

Reagent Preparation:

-

4-Bromo-1H-indole-2-carboxylic acid (1.0 eq)

-

Methanol (Anhydrous, as solvent)

-

Thionyl chloride (SOCl₂, 1.2 eq)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Brine (Saturated aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

-

-

Reaction Setup:

-

To a stirred solution of 4-bromo-1H-indole-2-carboxylic acid in anhydrous methanol at 0 °C, add thionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-bromo-1H-indole-2-carboxylate as a solid.

-

Step 2: Amidation of Methyl 4-bromo-1H-indole-2-carboxylate

The methyl ester is then converted to the primary amide.

Protocol 2: Synthesis of this compound

-

Reagent Preparation:

-

Methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq)

-

Ammonia (7 N solution in methanol)

-

Dichloromethane (DCM, as solvent)

-

-

Reaction Setup:

-

Dissolve methyl 4-bromo-1H-indole-2-carboxylate in a minimal amount of dichloromethane in a sealed tube.

-

Add a 7 N solution of ammonia in methanol.

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

-

PART 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The general catalytic cycle is depicted below.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 3: Synthesis of 4-Aryl-1H-indole-2-carboxamides

-

Reagent Preparation:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst and any additional ligand if required.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 4-aryl-1H-indole-2-carboxamide.

-

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: A Survey of Reaction Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for the Suzuki coupling of other bromo-indole derivatives, providing a valuable starting point for optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dimethoxyethane/H₂O | 80 | 2 | 95 | 5-Bromo-1-ethyl-1H-indazole | [4] |

| Pd(PCy₃)₂ (3) | - | K₂CO₃ (2) | Dimethoxyethane/H₂O | 80 | 4 | 65 | 5-Bromo-1-ethyl-1H-indazole | [4] |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/MeOH/H₂O | 80 | 15 | 77-82 | 4-Bromo-6H-1,2-oxazines | [5] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 | Various heteroaryl bromides | [4] |

| PdCl₂(PPh₃)₂ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 70 | 7-Bromo-1H-indazole derivative | [6] |

Troubleshooting and Key Considerations

-

Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald or Herrmann-Beller type catalysts), or a stronger base like K₃PO₄.

-

Dehalogenation: The presence of a dehalogenated starting material as a byproduct can indicate issues with the catalyst or the presence of protic impurities. Ensure all reagents and solvents are anhydrous and properly degassed.

-

Homocoupling of Boronic Acid: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can mitigate this issue's impact on the yield of the desired product.

-

NH Protection: For some sensitive substrates or under harsh reaction conditions, protection of the indole N-H group (e.g., with a Boc or tosyl group) may be beneficial to prevent side reactions. However, many Suzuki couplings on indoles proceed well without protection.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of 4-substituted indole derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this substrate in Suzuki-Miyaura cross-coupling reactions. The ability to introduce diverse aryl and heteroaryl moieties at the 4-position of the indole core opens up new avenues for the exploration of chemical space in drug discovery and materials science.

References

-

El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7535-7545. [Link]

-

Al-Hadedi, A. A. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 966-979. [Link]

-

Pavithra, G., et al. (2018). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. ResearchGate. [Link]

-

The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

-

García-López, J-A., et al. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 10(4), 791-798. [Link]

-

4-Bromo-1H-indole-2-carboxylic acid. J&K Scientific. [Link]

-

Reddy, M. S., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(1), 1-8. [Link]

-

4-bromo-1H-indole-2-carboxylic acid. PubChem. [Link]

-

Pesch, J., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 43. [Link]

Sources

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

preparation of 4-bromo-1H-indole-2-carboxamide from 4-bromoindole

Technical Application Note: Regioselective Synthesis of 4-Bromo-1H-indole-2-carboxamide

Executive Summary

This application note details the robust, regioselective synthesis of This compound starting from commercially available 4-bromoindole . This scaffold is a critical intermediate in the development of PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors.

The primary synthetic challenge is functionalizing the C2 position while preserving the sensitive C4-bromine substituent. Direct lithiation using n-butyllithium (n-BuLi) typically results in Lithium-Halogen (Li-Hal) exchange at the C4 position. This protocol utilizes a Directed Ortho Metalation (DoM) strategy employing Lithium Diisopropylamide (LDA) and an

Strategic Analysis & Mechanistic Insight

The Selectivity Challenge

Indoles are electron-rich heterocycles that naturally undergo Electrophilic Aromatic Substitution (EAS) at the C3 position. To functionalize C2, one must utilize C2-lithiation. However, 4-bromoindole presents two competing reactive sites for organolithium reagents:

-

C2-Proton: pKa ~38 (requires deprotonation).

-

C4-Bromine: Susceptible to rapid Li-Hal exchange (creates a C4 carbanion).

The Solution: Kinetic Control via LDA

-

Reagent Choice: We replace nucleophilic bases like n-BuLi with LDA . LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the bromine (preventing exchange) but sufficiently basic to deprotonate the C2 position.

-

Directing Group: The

-benzenesulfonyl (-

Electronic Activation: It acidifies the C2 proton via induction (

effect). -

Coordination: The sulfonyl oxygens coordinate Li

, directing the base specifically to the C2 position (CIPE: Complex-Induced Proximity Effect).

-

Experimental Workflow

The synthesis proceeds in three distinct stages: Protection, Functionalization, and Amidation/Deprotection.[1]

Figure 1: Synthetic pathway for the preparation of this compound.

Detailed Protocols

Protocol A: Synthesis of 1-(Phenylsulfonyl)-4-bromoindole

Objective: Protect the indole nitrogen to direct lithiation and prevent N-deprotonation.

Reagents:

-

4-Bromoindole (1.0 eq)[2]

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

DMF (Anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Dissolve 4-bromoindole (5.0 g, 25.5 mmol) in anhydrous DMF (50 mL) and cool to 0°C.

-

Deprotonation: Add NaH (1.22 g, 30.6 mmol) portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases. -

Protection: Add benzenesulfonyl chloride (3.6 mL, 28.0 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a higher -

Workup: Pour the mixture into ice-water (200 mL). A precipitate will form. Filter the solid, wash with water (

mL) and cold hexanes. -

Drying: Dry under vacuum.

-

Expected Yield: 7.7 g (90%).

-

Appearance: Off-white solid.

-

Protocol B: C2-Lithiation and Ethoxycarbonylation

Objective: Install the ester group at C2 without touching the C4-Bromine.

Reagents:

-

1-(Phenylsulfonyl)-4-bromoindole (from Protocol A) (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.2 eq) – Prepare fresh or use titrated commercial solution.

-

Ethyl Chloroformate (1.5 eq)

-

THF (Anhydrous)

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck RBF equipped with a thermometer. Maintain a strict

atmosphere. -

Substrate Prep: Dissolve the protected indole (3.36 g, 10.0 mmol) in THF (40 mL) and cool to -78°C (Dry ice/Acetone bath).

-

Critical Control Point: The temperature must not rise above -70°C during base addition to prevent scrambling.

-

-

Lithiation: Add LDA (2.0 M in THF/heptane, 6.0 mL, 12.0 mmol) dropwise over 15 minutes. The solution typically turns yellow/orange. Stir at -78°C for 1 hour.

-

Quench: Add Ethyl Chloroformate (1.43 mL, 15.0 mmol) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then allow the reaction to warm to 0°C over 1 hour.

-

Workup: Quench with saturated aqueous

(50 mL). Extract with EtOAc ( -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

-

Intermediate: Ethyl 4-bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylate.

-

Protocol C: Ammonolysis and Deprotection

Objective: Convert the ester to the primary amide and remove the sulfonyl protecting group.

Reagents:

-

Intermediate Ester (from Protocol B)

-

Ammonia (

in Methanol) -

Potassium Carbonate (

) or NaOH (aq)

Procedure:

-

Ammonolysis: In a pressure tube (sealed vessel), dissolve the ester (2.0 g) in

-

Reaction: Heat to 80°C for 12–24 hours.

-

Note: This step converts the ethyl ester to the primary amide. The sulfonyl group may partially cleave under these conditions, but often requires a second push.

-

-

Deprotection Check: Analyze an aliquot by LC-MS.

-

If PhSO2 is still present (Mass = M+140), add aqueous NaOH (2M, 5 mL) to the methanol mixture and heat at 60°C for 2 hours. This ensures complete removal of the sulfonyl group.

-

-

Isolation: Concentrate the methanol. Dilute the residue with water (50 mL). The product, This compound , is often poorly soluble in water and will precipitate.

-

Filtration: Filter the solid. Wash with water and cold diethyl ether.

-

Final Purification: Recrystallize from Methanol/Water if necessary.

Quality Control & Data Specifications

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White to pale beige solid | Darkening indicates oxidation. |

| Key diagnostic: Loss of C2-H signal; Presence of broad amide protons. | ||

| Mass Spec (ESI) | Characteristic 1:1 Br isotope pattern. | |

| HPLC Purity | Method: C18 Column, Water/ACN gradient + 0.1% TFA. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product contains C4-H (Debrominated) | Li-Hal exchange occurred. | Ensure LDA is used, not |

| Low Yield in Step 2 | Wet THF or old LDA. | Titrate LDA before use. Distill THF over Na/Benzophenone. |

| Incomplete Deprotection | Sulfonamide is stable. | Increase basicity (NaOH) and temperature during Step 3 workup. |

References

-

Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

-

Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-Protected Indoles. Lithiation of N-Benzenesulfonylindole. The Journal of Organic Chemistry, 38(19), 3324–3328. Link

-

Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link

-

Xu, L., et al. (2021). Regioselective Synthesis of Indole-2-carboxamides. MDPI Molecules. Link

-

Organic Syntheses. (1974). Indole-2-carboxylic acid, ethyl ester. Org. Synth. Coll. Vol. 5, p.567. Link

Sources

- 1. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthonix, Inc > 52488-36-5 | 4-Bromo-1H-indole [synthonix.com]

- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1H-indole-2-carboxamide by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 4-bromo-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related indole derivatives. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My crude this compound is showing significant streaking on the TLC plate. What is the cause, and how can I resolve this for a clean separation?

Answer:

Streaking is a frequent issue when working with indole derivatives on silica gel. The primary cause is the interaction between the basic indole nitrogen and the slightly acidic nature of the silica gel stationary phase. This strong interaction can lead to slow, uneven movement of the compound up the TLC plate, resulting in a streak rather than a compact spot. The amide functional group can also contribute to this phenomenon through strong hydrogen bonding with the silica surface.

Troubleshooting Steps:

-

Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica gel, leading to a more uniform elution.

-

Recommended Modifier: Start by adding 0.5-1% triethylamine (Et₃N) to your solvent system. For more polar systems, a 1-10% solution of ammonia in methanol can be used as the polar component.[1]

-

-

Sample Concentration: Ensure your sample is not too concentrated when spotted on the TLC plate. Overloading the plate can exacerbate streaking. Dilute your sample in an appropriate solvent before application.

-

Alternative Stationary Phases: If streaking persists even with mobile phase modifiers, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. However, always run a TLC on the new stationary phase first to determine the appropriate solvent system.

Question 2: I'm struggling to find a suitable solvent system for the column chromatography of this compound. Where should I start?

Answer:

Selecting the right solvent system is critical for a successful separation. The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate. This generally translates to a good elution profile on a column. Given the polar nature of the amide and the indole core, a moderately polar to polar solvent system will likely be required.

Recommended Starting Solvent Systems:

Based on successful purifications of structurally similar indole-2-carboxamides, here are some empirically validated starting points:

| Solvent System | Typical Starting Ratio (v/v) | Notes |

| Dichloromethane (DCM) / Methanol (MeOH) | 98:2 to 95:5 | A common choice for polar compounds. Increase MeOH for higher polarity.[2] |

| Ethyl Acetate (EtOAc) / Hexanes | 50:50 to 100% EtOAc | A versatile system with a wide polarity range. |

| Chloroform (CHCl₃) / Methanol (MeOH) | 99:1 | Good for resolving less polar impurities. |

Workflow for Solvent System Optimization:

Caption: Workflow for TLC-based solvent system optimization.

Question 3: My compound appears to be degrading on the silica gel column, leading to low recovery. How can I mitigate this?

Answer:

While this compound is generally stable, some indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation over the extended time of a column run.

Strategies to Minimize Degradation:

-

Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.

-

Speed of Purification: Flash chromatography is preferred over gravity chromatography to minimize the residence time of your compound on the column.

-

Dry Loading: If your compound has limited solubility in the eluent, it's best to pre-adsorb it onto a small amount of silica gel (dry loading). This ensures a concentrated band at the start of the purification and can improve resolution and speed.

Detailed Protocol for Dry Loading:

-

Dissolve your crude product in a suitable solvent (e.g., DCM or EtOAc).

-

Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.

-

Remove the solvent under reduced pressure until a free-flowing powder is obtained.

-

Carefully load this powder onto the top of your packed column.

Question 4: I am observing poor separation between my desired product and a closely-eluting impurity. What are my options?

Answer:

Resolving closely-eluting impurities requires careful optimization of your chromatographic conditions.

Optimization Techniques:

-

Solvent System Fine-Tuning:

-

Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), try a shallow gradient. Start with a less polar mixture and gradually increase the polarity. This can help to better separate compounds with similar Rf values.

-

Solvent Selectivity: Sometimes, changing the solvent composition while maintaining similar polarity can improve separation. For example, if you are using Hexanes/EtOAc, try switching to a DCM/MeOH system. The different solvent-solute interactions can alter the elution order.

-

-

Column Parameters:

-

Column Dimensions: Use a longer, narrower column for better resolution.

-

Silica Gel Particle Size: Smaller particle size silica gel (e.g., 40-63 µm) will provide a higher surface area and better separation, but will require higher pressure to run.

-

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound:

1. Preparation of the Column:

-

Select an appropriately sized glass column with a stopcock.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 0.5 cm).

-

Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes).

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Add another thin layer of sand on top of the silica bed.

-

Pre-elute the column with the starting solvent system until the silica bed is fully equilibrated.

2. Sample Loading:

-

Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed.

-

Dry Loading: Follow the protocol described in the troubleshooting section.

3. Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system.

-

Collect fractions in test tubes.

-

Monitor the elution of your compound by TLC. Spot every few fractions on a TLC plate to track the separation.

4. Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Flowchart:

Caption: A decision-making workflow for the purification process.

References

-

University of Rochester, Department of Chemistry. Solvent Systems for Thin Layer Chromatography. [Link]

-

Moodley, T., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 26(15), 4629. [Link]

Sources

Technical Support Center: Minimizing Debromination in Indole Synthesis

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted debromination side reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you enhance the yield and purity of your target bromo-substituted indoles.

Part 1: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Question 1: I'm observing significant debromination of my bromo-phenylhydrazine starting material during a Fischer indole synthesis. What is the likely cause and how can I fix it?

Answer:

This is a classic challenge in Fischer indolization. The strongly acidic conditions and elevated temperatures required for the key[1][1]-sigmatropic rearrangement can readily promote protodebromination, especially if the bromine is at an electronically activated position.[2][3][4]

Root Cause Analysis:

-

Acid-Catalyzed Protodebromination: The core of the problem lies in the mechanism of the Fischer synthesis itself. The reaction requires a strong acid (Brønsted or Lewis) to catalyze the rearrangement of the phenylhydrazone intermediate.[3][4] However, these same acidic conditions can protonate the aromatic ring, making it susceptible to the loss of Br+ and subsequent quenching by a proton source (protodebromination).

-

Catalyst Choice: Overly harsh acid catalysts like polyphosphoric acid (PPA) or high concentrations of sulfuric acid at high temperatures are common culprits. While effective for cyclization, they create an environment ripe for debromination.[2][4]

-

Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures, often used to push sluggish reactions to completion, increase the statistical likelihood of the debromination side reaction occurring.

Solutions & Mitigation Strategies:

-

Catalyst Optimization: The most effective strategy is to switch to a milder acid catalyst. Consider screening the following:

-

Lewis Acids: Zinc chloride (ZnCl₂) is a classic and often milder alternative to strong Brønsted acids.[2][3][4]

-

Solid-Supported Acids: Resins like Amberlite IR-120 can provide localized acidity, often reducing side reactions in the bulk solution and simplifying workup.[5][6]

-

Milder Brønsted Acids: Acetic acid or p-toluenesulfonic acid (pTSA) can be effective at lower temperatures, though they may require longer reaction times.[3][4]

-

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to accept a slightly longer reaction time at a lower temperature than to force the reaction at a high temperature and sacrifice yield to debromination.

-

One-Pot Procedure: Instead of isolating the bromo-phenylhydrazone, consider a one-pot reaction where the bromo-phenylhydrazine and the ketone/aldehyde are mixed and then treated with the acid catalyst. This minimizes the exposure of the sensitive starting material to harsh conditions.[7]

-

Buchwald Modification: For particularly sensitive substrates, the Buchwald modification of the Fischer synthesis, which uses a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, can be an effective, albeit more complex, alternative that avoids strongly acidic conditions.[3]

Question 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a bromoindole core is yielding the debrominated indole as the major byproduct. How can I suppress this hydrodebromination?

Answer:

Hydrodebromination (or hydrodehalogenation) is a well-known side reaction in palladium-catalyzed cross-couplings. It occurs when the organopalladium intermediate, which should proceed to reductive elimination to form the desired C-C or C-N bond, is instead intercepted by a hydride source, leading to the cleavage of the C-Br bond.[1]

Root Cause Analysis:

-

Source of Hydride: The "hydride" can originate from various sources in the reaction mixture, including amines, solvents (like DMF), water, or even the phosphine ligands themselves under certain conditions.[8][9]

-

Catalytic Cycle Off-Ramp: The unwanted pathway typically involves the formation of a palladium-hydride (Pd-H) species. This species can then react with the aryl halide starting material or the Ar-Pd(II)-Br intermediate, leading to the debrominated arene. This competes directly with the desired reductive elimination step.[1]

-

Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. Electron-rich, bulky phosphine ligands are generally used to promote the desired reductive elimination. However, an improper choice can inadvertently favor pathways that lead to hydrodebromination.[10][11][12]

-

Unprotected N-H Group: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, promoting side reactions.[13] It can act as a proton source or interact with the base and catalyst in unproductive ways.

Solutions & Mitigation Strategies:

-

Protect the Indole Nitrogen: This is often the most critical first step. Protecting the indole nitrogen with groups like Boc, SEM, or a sulfonyl group prevents interference from the acidic N-H proton and often dramatically reduces debromination.[13]

-

Ligand Selection: The choice of phosphine ligand is paramount.

-

Avoid Overly Bulky/Electron-Rich Ligands (If Problematic): While generally beneficial, some combinations of bulky, electron-rich phosphines can sometimes promote the formation of Pd-H species.[10]

-

Screen Ligands: Systematically screen a panel of ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often excellent choices as they are designed to accelerate reductive elimination, outcompeting the hydrodebromination pathway.[14][15]

-

-

Base and Solvent Optimization:

-

Base Choice: Use the weakest base that effectively promotes the reaction. Strong bases can sometimes promote ligand degradation or other side reactions that generate hydride sources. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often milder choices than hydroxides or alkoxides.[10]

-

Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources.[10] While some reactions tolerate water, it can be a source of protons for hydrodehalogenation.[9]

-

-

Use a Bimetallic System: In some specialized reductive aminations, a bimetallic Pd-Cu nanocatalyst system has been shown to suppress hydrodehalogenation by favoring an in-situ formation of Cu-hydride species, which are less prone to the unwanted side reaction compared to Pd-hydride species.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: Are certain positions on the indole ring more susceptible to debromination? A: Yes. The susceptibility to debromination is influenced by the electronic environment of the C-Br bond. Positions that are more electron-rich are generally more prone to acid-catalyzed protodebromination. In palladium-catalyzed reactions, the ease of oxidative addition (I > Br > Cl) is a primary factor, but subsequent hydrodebromination can be influenced by steric and electronic factors of the entire molecule.

Q2: Can radical reactions cause debromination? A: Absolutely. Radical-mediated debromination can be initiated by light (especially UV), trace metals, or radical initiators.[17] This pathway involves the homolytic cleavage of the C-Br bond to form an aryl radical, which then abstracts a hydrogen atom from the solvent or another component in the reaction mixture. If you suspect a radical reaction, try running the reaction in the dark, under an inert atmosphere, and ensuring all reagents are free of peroxide impurities.[17]

Q3: I'm still observing debromination even after N-protection and ligand screening. What else can I try? A: If debromination persists, a more systematic optimization is needed. Consider a Design of Experiments (DoE) approach to screen multiple parameters simultaneously (catalyst, ligand, base, solvent, and temperature). Also, re-evaluate the purity of your starting materials. Trace impurities could be poisoning the catalyst or initiating side reactions. Finally, consider an alternative synthetic route to the target molecule that installs the bromine atom at a later stage or uses a different coupling strategy altogether.

Part 3: Preventative Strategies & Protocols

Proactive measures are often the best approach. Here we provide a detailed protocol for a common reaction, optimized to minimize the risk of debromination.

Protocol: Suzuki Coupling of N-Boc-5-bromoindole with an Arylboronic Acid

This protocol incorporates N-protection and optimized conditions to favor the desired cross-coupling product over the debrominated N-Boc-indole.[13]

Materials:

-

N-Boc-5-bromoindole

-

Arylboronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂ (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-5-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 4: Data & Visualizations

Table 1: Influence of Reaction Parameters on Debromination in a Model Suzuki Coupling

This table summarizes typical outcomes when optimizing a Suzuki reaction to minimize debromination, illustrating the impact of key variables.[10]

| Parameter | Condition A (High Debromination Risk) | Condition B (Lower Debromination Risk) | Rationale |

| Indole Substrate | Unprotected N-H | N-Boc Protected | Prevents interference from the acidic N-H proton.[13] |

| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos | Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination.[14] |

| Base | NaOH or NaOt-Bu | K₂CO₃ or K₃PO₄ | Milder bases are less likely to promote side reactions that generate hydrides.[10] |

| Solvent | DMF/H₂O | Anhydrous Toluene or Dioxane | Aprotic solvents minimize potential proton sources for hydrodehalogenation.[10] |

| Temperature | > 100 °C | 80 °C | Lower temperatures disfavor the debromination side reaction pathway. |

Diagrams

Caption: The catalytic cycle showing the desired vs. undesired hydrodebromination pathway.

References

- Palladium-catalyzed intermolecular asymmetric dearomatizative aryl

- How to avoid debromination in 5-bromoindole reactions. Benchchem.

- Buchwald–Hartwig amin

- Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.

- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.

- Fischer Indole Synthesis. Alfa Chemistry.

- Fischer indole synthesis. Wikipedia.

- Fischer indole synthesis: significance of choice of acid c

- Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.

- A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid.

- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.

- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.

- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation P

- Preventing a bromination reaction

- Fischer Indole Synthesis: Mechanism, Fe

- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)

- 2.9: Phosphines. Chemistry LibreTexts.

- Phosphine ligands and c

- Buchwald-Hartwig Amin

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]